
1-(6-Amino-5-bromo-1H-indol-1-yl)ethan-1-one
Overview
Description
1-(6-Amino-5-bromo-1H-indol-1-yl)ethan-1-one is a compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their presence in various natural products and pharmaceuticals, exhibiting a wide range of biological activities . This particular compound features an amino group at the 6th position and a bromo group at the 5th position on the indole ring, along with an ethanone group at the 1st position.
Preparation Methods
The synthesis of 1-(6-Amino-5-bromo-1H-indol-1-yl)ethan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 5-bromoindole.
Amination: The 5-bromoindole undergoes an amination reaction to introduce the amino group at the 6th position.
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1-(6-Amino-5-bromo-1H-indol-1-yl)ethan-1-one can undergo various chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride, resulting in the formation of reduced indole derivatives.
Substitution: The bromo group at the 5th position can be substituted with other nucleophiles like amines or thiols under suitable conditions.
Common reagents and conditions for these reactions include organic solvents like methanol or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions include various substituted indoles and their derivatives.
Scientific Research Applications
1-(6-Amino-5-bromo-1H-indol-1-yl)ethan-1-one has several scientific research applications:
Mechanism of Action
Comparison with Similar Compounds
1-(6-Amino-5-bromo-1H-indol-1-yl)ethan-1-one can be compared with other similar indole derivatives:
1-(5-Bromo-1H-indol-3-yl)ethan-1-one: This compound has a bromo group at the 5th position but lacks the amino group at the 6th position, making it less versatile in biological applications.
1-(6-Amino-1H-indol-1-yl)ethan-1-one: This compound has an amino group at the 6th position but lacks the bromo group, which may reduce its reactivity in certain chemical reactions.
Properties
IUPAC Name |
1-(6-amino-5-bromoindol-1-yl)ethanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2O/c1-6(14)13-3-2-7-4-8(11)9(12)5-10(7)13/h2-5H,12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQSDYINBXOLBSN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C=CC2=CC(=C(C=C21)N)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60646822 | |
Record name | 1-(6-Amino-5-bromo-1H-indol-1-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60646822 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1000343-17-8 | |
Record name | 1-(6-Amino-5-bromo-1H-indol-1-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60646822 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.